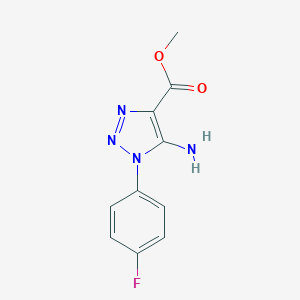
メチル 5-アミノ-1-(4-フルオロフェニル)-1H-1,2,3-トリアゾール-4-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
Methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Used in the development of agrochemicals and other industrial products.
作用機序
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium azide to form the triazole ring. The final step involves esterification to obtain the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
Methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazole derivatives.
類似化合物との比較
Similar Compounds
1H-1,2,3-Triazole-4-carboxylates: These compounds share the triazole core and exhibit similar biological activities.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups often show enhanced biological activity due to increased binding affinity.
Uniqueness
Methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of the triazole ring and the fluorophenyl group. This combination provides a balance of stability, reactivity, and biological activity, making it a valuable compound for various applications.
生物活性
Methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is characterized by the following structural features:
- Molecular formula : C10H10FN5O2
- Molecular weight : 239.22 g/mol
- CAS Number : 85790-35-8
The compound contains a triazole ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.
Mechanisms of Biological Activity
Research indicates that compounds containing the triazole moiety exhibit diverse biological activities, including:
- Antimicrobial Properties : Triazole derivatives have been studied for their effectiveness against various pathogens. The presence of the fluorophenyl group may enhance the lipophilicity and permeability of the compound, potentially improving its antimicrobial efficacy.
- Neuroprotective Effects : In studies focusing on neurodegenerative diseases, such as Alzheimer's disease, triazole derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity. These enzymes are critical in regulating neurotransmitter levels in the brain. For example, triazole compounds have demonstrated IC50 values in the low micromolar range against these enzymes, suggesting significant inhibitory potential .
Research Findings and Case Studies
The biological activity of methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate has been investigated through various studies. Here are some notable findings:
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Activity
In a study examining the neuroprotective effects of triazole derivatives on scopolamine-induced memory impairment in mice, methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate was administered at varying doses. The results indicated a significant improvement in cognitive function as measured by behavioral tests (e.g., Morris water maze), along with biochemical assays showing reduced oxidative stress markers .
特性
IUPAC Name |
methyl 5-amino-1-(4-fluorophenyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O2/c1-17-10(16)8-9(12)15(14-13-8)7-4-2-6(11)3-5-7/h2-5H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAPJEAKSWPRKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














